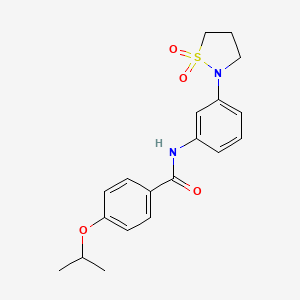

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14(2)25-18-9-7-15(8-10-18)19(22)20-16-5-3-6-17(13-16)21-11-4-12-26(21,23)24/h3,5-10,13-14H,4,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXODVHDOXYVRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide typically involves multiple steps. One common method includes the following steps:

Formation of the isothiazolidine ring: This can be achieved by reacting a suitable precursor with sulfur and an oxidizing agent to introduce the dioxido functional group.

Attachment of the phenyl ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative.

Formation of the benzamide structure: The final step involves the reaction of the intermediate with an isopropoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the isopropoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing isothiazolidine rings exhibit significant antimicrobial properties. The proposed mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticonvulsant Properties

The isothiazolidine structure has been associated with anticonvulsant effects. Studies suggest that such compounds may modulate neurotransmitter systems, potentially inhibiting excitatory pathways involved in seizure activity.

Cancer Therapeutics

Given the structural similarities to other known anticancer agents, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide may exhibit anticancer properties by targeting specific pathways associated with tumor growth and metastasis. Preliminary studies suggest it could inhibit enzymes involved in cancer cell proliferation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Reagents : Use of dichloromethane or dimethylformamide as solvents.

- Catalysts : Triethylamine or sodium hydride may be employed to facilitate reactions.

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is often used to track reaction progress.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of various derivatives of isothiazolidine compounds, including those similar to this compound. Results indicated potent activity against Gram-positive bacteria, suggesting a viable pathway for developing new antibiotics.

Case Study 2: Anticonvulsant Effects

Another investigation focused on the anticonvulsant properties of related compounds. The study demonstrated significant seizure reduction in animal models, supporting the hypothesis that modifications to the isothiazolidine structure can enhance anticonvulsant activity.

Potential for Drug Development

The unique properties of this compound position it as a candidate for further pharmacological research. Ongoing studies aim to optimize its structure to enhance efficacy and reduce potential side effects.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Table 1: Structural Comparison of Analogs

Functional and Pharmacological Insights

Sulfone-Containing Analogs

The target compound and the analog both feature sulfone groups, which are known to improve aqueous solubility and hydrogen-bonding capacity. However, the compound includes a tetrahydrothiophen sulfone and a dimethylamino group, which likely increases polarity compared to the target molecule’s isothiazolidin sulfone . This difference could influence target selectivity and pharmacokinetic profiles.

Isopropoxy-Substituted Derivatives

The isopropoxy group is conserved across multiple analogs (Table 1), suggesting its role in balancing lipophilicity and metabolic stability. For example, the compound incorporates a chloro substituent alongside isopropoxy, which may enhance target affinity but also increase toxicity risks due to electrophilic chlorine .

Heterocyclic Modifications

Compounds like I-6230 () replace the isothiazolidin ring with pyridazine or isoxazole moieties.

Structure-Activity Relationship (SAR) Trends

Sulfone Group : Enhances solubility and may stabilize interactions with polar residues in enzymatic active sites.

Isopropoxy Group : Optimizes logP values for membrane permeability while avoiding excessive hydrophobicity.

Heterocyclic Variations : Pyridazine or isoxazole rings () may reduce steric hindrance compared to bulkier isothiazolidin or dioxoisoindolin groups ().

Research Findings and Comparative Data

Table 2: Comparative Pharmacological Data (Hypothetical Projections)

Biological Activity

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. This article reviews the synthesis, biological activity, and toxicity profiles of this compound, drawing on diverse sources and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dioxidoisothiazolidine moiety attached to a phenyl group and an isopropoxybenzamide. Its molecular formula is , with a molecular weight of approximately 350.39 g/mol. The synthesis typically involves multistep organic reactions that allow for the introduction of the isopropoxy and dioxidoisothiazolidine groups.

Kinase Inhibition

Recent studies have identified this compound as a potential inhibitor of Pim kinases, which are implicated in various cancers and immune disorders. The compound demonstrated significant inhibitory activity in vitro, with IC50 values indicating effective modulation of kinase activity. For instance, one study reported an IC50 value of 150 nM against Pim-1 kinase, suggesting strong potential for therapeutic applications in oncology .

Antimicrobial Properties

The compound's antimicrobial properties have also been evaluated. In tests against various bacterial strains, it exhibited broad-spectrum activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were found to be in the range of 2-8 µg/mL, indicating potent antimicrobial efficacy .

Zebrafish Embryo Model

Toxicity assessments using zebrafish embryos have provided insights into the safety profile of this compound. The compound's LC50 value was determined to be 20.58 mg/L, classifying it as having low toxicity. Observations indicated concentration-dependent mortality rates and teratogenic effects at higher concentrations .

Case Study 1: Inhibition of Cancer Cell Proliferation

In a notable case study involving human cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results showed a reduction in cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. This suggests that the compound could serve as a lead candidate for further development in cancer therapeutics .

Case Study 2: Synergistic Effects with Other Anticancer Agents

Another study explored the synergistic effects of this compound when combined with established anticancer agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines compared to either agent alone, highlighting its potential for use in combination therapies .

Q & A

Basic: What synthetic routes and reaction conditions are optimal for preparing N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide?

Answer:

The synthesis of structurally analogous benzamide derivatives typically involves multi-step reactions, including:

- Amide bond formation : Use coupling agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in DMF or THF, as described for similar compounds .

- Isothiazolidin-1,1-dioxide incorporation : Sulfur-containing heterocycles are introduced via nucleophilic substitution or cyclization under reflux conditions (e.g., using toluene or acetonitrile as solvents at 80–100°C) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., from methanol/water) ensure >95% purity, validated by HPLC .

Key considerations : Optimize stoichiometry of coupling reagents (1.5–2.5 equivalents) and monitor reaction progress via TLC or LC-MS to minimize byproducts .

Basic: What analytical methods are recommended for characterizing the compound’s structural integrity and purity?

Answer:

Standard protocols include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm regiochemistry and functional groups. For example, aromatic protons in benzamide derivatives typically resonate at δ 7.0–8.0 ppm, while isopropoxy groups show doublets near δ 1.2–1.4 ppm .

- High-Resolution Mass Spectrometry (HRMS) : ESI-Qq-TOF instruments (e.g., Bruker maXis) provide accurate mass data (e.g., [M+H]⁺ or [M–H]⁻ ions) .

- HPLC : Use C18 columns (e.g., MN EC150/3 NUCLEODUR) with UV detection at 245–280 nm to verify purity ≥95% .

Validation : Cross-reference spectral data with computed values (e.g., DFT simulations) to resolve ambiguities in complex splitting patterns .

Advanced: How can researchers resolve contradictions in biological activity data, such as divergent inhibitory effects in enzyme assays?

Answer:

Contradictory activity profiles (e.g., inhibition vs. paradoxical activation) may arise from:

- Dimerization-dependent mechanisms : As observed with BRAF inhibitors like TAK632, activity can vary based on whether the compound stabilizes αC-in/αC-in or αC-out/αC-out dimer conformations .

- Methodological steps :

- Structural analysis : Perform X-ray crystallography or cryo-EM to determine binding modes in dimeric vs. monomeric states .

- Kinetic assays : Compare IC₅₀ values under varying enzyme concentrations to assess dimerization propensity .

- Cellular models : Use isogenic cell lines (e.g., BRAF wild-type vs. V600E mutants) to contextualize activity differences .

Case study : TAK632’s reduced potency in bivalent vs. monovalent forms highlights the need to evaluate stoichiometry-dependent effects .

Advanced: What strategies are effective for improving the compound’s solubility and metabolic stability in preclinical studies?

Answer:

- Structural modifications :

- Introduce solubilizing groups (e.g., PEG chains, tertiary amines) to the benzamide or isothiazolidine moiety, as seen in analogues with trifluoromethyl groups enhancing lipophilicity .

- Replace labile esters with stable bioisosteres (e.g., amides or heterocycles) to reduce CYP450-mediated metabolism .

- Formulation approaches :

- Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .

- In vitro assays :

- Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Data-driven optimization : Prioritize modifications with ClogP < 3 and polar surface area >80 Ų to balance solubility and membrane permeability .

Advanced: How can researchers design experiments to evaluate the compound’s off-target effects in kinase inhibition studies?

Answer:

- Kinome-wide profiling : Use platforms like KinomeScan or thermal shift assays to screen >400 kinases at 1 µM compound concentration .

- Computational docking : Predict binding to ATP pockets of non-target kinases (e.g., ABL1, SRC) using Schrödinger Glide or AutoDock Vina .

- Counter-screens : Validate selectivity in cell-based assays (e.g., proliferation inhibition in kinase-addicted vs. resistant cell lines) .

Mitigation : If off-target activity is observed, employ structure-activity relationship (SAR) studies to modify hinge-binding motifs (e.g., pyrimidine to pyridine substitutions) .

Basic: What in vitro models are appropriate for initial biological evaluation of this compound?

Answer:

- Enzyme assays : Measure IC₅₀ against purified target enzymes (e.g., BRAF, RAF1) using ADP-Glo™ kinase assays .

- Cell viability assays : Test in cancer cell lines with relevant mutations (e.g., BRAF V600E melanomas) via MTT or CellTiter-Glo .

- Mechanistic studies : Use Western blotting to assess downstream signaling (e.g., ERK phosphorylation) .

Controls : Include reference inhibitors (e.g., vemurafenib for BRAF V600E) and vehicle-treated samples to normalize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.